molecular formula C13H19N3O B7461222 N-pyridin-3-ylazocane-1-carboxamide

N-pyridin-3-ylazocane-1-carboxamide

Cat. No.: B7461222
M. Wt: 233.31 g/mol
InChI Key: RKGJTPXKSQJHQW-UHFFFAOYSA-N
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Description

N-pyridin-3-ylazocane-1-carboxamide: is a heterocyclic compound that features a pyridine ring attached to an azocane ring through a carboxamide linkage

Properties

IUPAC Name

N-pyridin-3-ylazocane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c17-13(15-12-7-6-8-14-11-12)16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGJTPXKSQJHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-3-ylazocane-1-carboxamide typically involves the reaction of pyridine derivatives with azocane derivatives under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine as starting materials. The reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage and forming the desired amide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of metal-free conditions and mild reaction temperatures can make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-pyridin-3-ylazocane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of derivatives .

Scientific Research Applications

N-pyridin-3-ylazocane-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-pyridin-3-ylazocane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-pyridin-3-ylazocane-1-carboxamide is unique due to its specific combination of a pyridine ring and an azocane ring linked by a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds .

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